molecular formula C22H30N4O2S B11995979 3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione

3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione

Cat. No.: B11995979
M. Wt: 414.6 g/mol
InChI Key: OTROYJAYTZQXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with an appropriate alkyl halide, followed by thiolation with a methylsulfanyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes.

Scientific Research Applications

3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which can be studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-methylsulfanyl-7-nonyl-3,7-dihydro-purine-2,6-dione
  • 4-Methoxy-3-methylphenyl(methyl)sulfane
  • 3-(4-Methylphenylsulfonamido)propanoic acid

Uniqueness

3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione

InChI

InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-9-14-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-15-17-12-10-16(2)11-13-17/h10-13H,4-9,14-15H2,1-3H3,(H,24,27,28)

InChI Key

OTROYJAYTZQXMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.